molecular formula C16H20F3N5 B10916511 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10916511
M. Wt: 339.36 g/mol
InChI Key: KNBAOLGFOTUNCT-UHFFFAOYSA-N
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Description

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Substitution reactions: Introduction of the ethyl and methyl groups to the pyrazole ring.

    Formation of the pyrimidine ring: This involves the reaction of appropriate precursors under specific conditions.

    Introduction of the piperidine and trifluoromethyl groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur, especially at the pyrimidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperidine and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or trifluoromethylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development:

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-methylpyrimidine
  • 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-chloropyrimidine

Uniqueness

The presence of the trifluoromethyl group in 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which may enhance its efficacy in various applications.

Properties

Molecular Formula

C16H20F3N5

Molecular Weight

339.36 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H20F3N5/c1-3-24-10-12(11(2)22-24)13-9-14(16(17,18)19)21-15(20-13)23-7-5-4-6-8-23/h9-10H,3-8H2,1-2H3

InChI Key

KNBAOLGFOTUNCT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F

Origin of Product

United States

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